Flavin adenine dinucleotide trianion, commonly referred to as FAD trianion, is a crucial redox-active coenzyme derived from riboflavin (vitamin B2). It plays a significant role in various enzymatic reactions within metabolic pathways. The structure of FAD consists of a flavin moiety linked to an adenine nucleotide through a ribose sugar, making it a dinucleotide. The compound can exist in four distinct redox states: flavin-N(5)-oxide, quinone, semiquinone, and hydroquinone, with the fully oxidized form being FAD itself. In biological systems, FAD is primarily involved in the transfer of electrons during oxidation-reduction reactions, facilitating energy production and metabolic processes .
FAD is synthesized biologically from riboflavin through a series of enzymatic reactions. The process begins with the phosphorylation of riboflavin to form flavin mononucleotide (FMN), which is then adenylated by the enzyme flavin adenine dinucleotide synthetase to yield FAD. This synthesis pathway highlights the importance of riboflavin as a precursor for flavin cofactors and underscores the necessity of adequate dietary intake of vitamin B2 for proper metabolic function .
FAD has several applications beyond its biological roles. In biochemistry and molecular biology, it is used as a cofactor in various enzymatic assays and studies involving electron transfer mechanisms. Its ability to facilitate redox reactions makes it valuable in bioengineering applications, particularly in designing biosensors and biocatalysts for industrial processes. Furthermore, FAD derivatives are explored in pharmacology for potential therapeutic uses due to their involvement in metabolic regulation .
Studies on FAD interactions reveal its binding affinity with various enzymes and substrates. For instance, research indicates that FAD forms stable complexes with halogenases during biocatalytic processes, enhancing reaction rates significantly compared to non-enzymatic systems . Additionally, the interaction dynamics between FAD and other cofactors like NADH have been extensively studied to understand their cooperative roles in metabolic pathways.
FAD shares structural and functional similarities with other flavin-based cofactors such as flavin mononucleotide and nicotinamide adenine dinucleotide. Here is a comparison highlighting its uniqueness:
| Compound | Structure | Function | Unique Features |
|---|---|---|---|
| Flavin Adenine Dinucleotide | Flavin + Adenine + 2 Phosphates | Electron carrier in redox reactions | Exists in multiple redox states |
| Flavin Mononucleotide | Flavin + Adenine + 1 Phosphate | Electron carrier; precursor to FAD | Less versatile than FAD in electron transfer |
| Nicotinamide Adenine Dinucleotide | Nicotinamide + Adenine + 2 Phosphates | Electron carrier primarily in catabolic pathways | Involved mainly in two-electron transfers |
FAD's unique ability to participate in both one-electron and two-electron transfers distinguishes it from these other compounds, making it essential for diverse biochemical processes .
Flavin adenine dinucleotide trianion represents the deprotonated form of flavin adenine dinucleotide, with the molecular formula C₂₇H₃₀N₉O₁₅P₂⁻³ [1]. This trianion form arises from deprotonation of the diphosphate hydroxyl groups and the imide nitrogen, resulting in a net charge of -3 [1]. The molecular weight of the trianion is 782.5 grams per mole, slightly reduced from the neutral form due to the loss of three protons [1].
The compound exhibits significant structural complexity with a total of 86 atoms, including 9 chiral centers that contribute to its three-dimensional stereochemical characteristics [24]. The molecular architecture encompasses 91 total bonds, with 16 aromatic bonds distributed across the adenine and isoalloxazine ring systems [24]. The systematic name according to International Union of Pure and Applied Chemistry nomenclature describes the trianion as the tri-deprotonated form of [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2-oxido-4-oxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate [1].
| Property | Value | Source |
|---|---|---|
| Molecular Formula (Neutral Form) | C₂₇H₃₃N₉O₁₅P₂ | PubChem CID 643975 [3] |
| Molecular Formula (Trianion) | C₂₇H₃₀N₉O₁₅P₂⁻³ | PubChem CID 46906035 [1] |
| Molecular Weight (g/mol) | 782.5 | ChEBI:57692 [1] |
| Atom Count | 86 | RCSB PDB FAD [24] |
| Chiral Atoms | 9 | RCSB PDB FAD [24] |
| Bond Count | 91 | RCSB PDB FAD [24] |
| Aromatic Bonds | 16 | RCSB PDB FAD [24] |
| Formal Charge (Trianion) | -3 | ChEBI:57692 [1] |
The flavin adenine dinucleotide trianion consists of two primary aromatic ring systems: the adenine moiety and the isoalloxazine moiety, connected through a complex phosphoribosyl linker system [32]. The adenine component comprises a purine ring system with the molecular formula C₅H₅N₅, featuring six-amino substitution at the 6-position [32]. This adenine ring is covalently bonded to a ribose sugar through a glycosidic bond at the N9 position of the purine ring [32].
The isoalloxazine moiety represents the flavin component of the molecule, with the molecular formula C₁₀H₆N₄O₂ plus additional methyl groups at positions 7 and 8 [32]. This tricyclic ring system contains a pyrimidine ring fused to a pyrazine ring, which is further fused to a benzene ring [9]. The isoalloxazine ring serves as the redox-active center of the molecule and is responsible for the characteristic yellow coloration of flavin compounds [9].
The connectivity between these two aromatic systems occurs through a pyrophosphate bridge linking the adenosine monophosphate portion to the flavin mononucleotide portion [32]. The ribitol chain of the flavin mononucleotide component provides a flexible linker that allows for conformational changes between the stacked and extended conformations of the molecule [15]. The pyrophosphate moiety serves as an anchor point for protein binding, with the phosphate groups providing multiple sites for hydrogen bonding and electrostatic interactions [32].
| Component | Chemical Formula | Function |
|---|---|---|
| Adenine Ring System | C₅H₅N₅ | Nucleotide base recognition [32] |
| Ribose (Adenosine) | C₅H₁₀O₄ | Sugar backbone [32] |
| Phosphate Groups | 2 × PO₄³⁻ | Charge distribution and binding [32] |
| Pyrophosphate Bridge | P₂O₇⁴⁻ | Linker between AMP and FMN [32] |
| Isoalloxazine Ring | C₁₀H₆N₄O₂ | Redox-active center [9] |
| Ribitol Chain | C₅H₁₂O₄ | Flexible linker [15] |
| Phosphate (FMN portion) | PO₄³⁻ | Phosphate group binding [32] |
The phosphate group configuration in flavin adenine dinucleotide trianion involves three distinct phosphate moieties that contribute to the overall negative charge of the molecule [1]. The pyrophosphate bridge contains two phosphate groups linked through an anhydride bond, while the third phosphate group is attached to the ribitol chain of the flavin mononucleotide component [32]. Each phosphate group possesses tetrahedral geometry with phosphorus as the central atom surrounded by four oxygen atoms [32].
The first phosphate group is directly attached to the 5'-carbon of the ribose sugar in the adenosine moiety [32]. This phosphate exhibits typical phosphate ester characteristics with bond angles approximately 109.5 degrees around the phosphorus center [32]. The second phosphate group forms the pyrophosphate linkage and connects the adenosine monophosphate to the flavin mononucleotide portion [32]. The third phosphate group is covalently bonded to the 5'-carbon of the ribitol chain [32].
In the trianion form, these phosphate groups undergo deprotonation at physiological pH, resulting in the characteristic -3 charge [1]. The deprotonation pattern follows the typical behavior of phosphoric acid derivatives, with successive loss of protons from the phosphate hydroxyl groups [33]. The pyrophosphate moiety serves as a critical recognition element for protein binding, with enzymes utilizing specific amino acid residues to interact with the negatively charged phosphate oxygens [32].
The stereochemical features of flavin adenine dinucleotide trianion are characterized by multiple chiral centers distributed throughout the ribose and ribitol sugar components [5]. The molecule contains nine chiral centers, with five located in the adenosine portion and four in the ribitol chain of the flavin mononucleotide component [24]. These chiral centers adopt specific configurations that are essential for biological recognition and function [5].
The adenosine moiety exhibits the β-configuration at the anomeric carbon, with the adenine base positioned in the anti-conformation relative to the ribose sugar [5]. The ribose sugar adopts a C3'-endo pucker conformation, which is typical for nucleotides in their biologically active forms [5]. The hydroxyl groups at the 2' and 3' positions of the ribose are oriented in the equatorial positions, providing optimal geometry for hydrogen bonding interactions [5].
The ribitol chain demonstrates significant conformational flexibility, allowing for the adoption of multiple rotameric states [5]. The stereochemical configuration of the ribitol hydroxyl groups follows the D-ribitol pattern, with alternating stereochemistry at each carbon center [5]. This stereochemical arrangement is crucial for the molecule's ability to adopt both stacked and extended conformations [21].
Trapped ion mobility spectrometry experiments have revealed that flavin adenine dinucleotide can exist in up to 12 different conformational states in the gas phase, demonstrating the significant stereochemical flexibility of the molecule [21]. The collision cross sections measured for different conformational states range from approximately 238 to 256 Ų, reflecting the varied spatial arrangements possible for the molecule [5].
| Conformation Type | Adenine-Isoalloxazine Distance (Å) | Ring Angle (degrees) | Stability |
|---|---|---|---|
| Extended (Open) | >6.0 | ~180 | High in polar solvents [34] |
| Stacked (Closed) | 3.5-4.0 | ~90-120 | High in nonpolar environments [34] |
| Quasi-stacked 1 | 4.0-4.5 | ~120-135 | Intermediate [34] |
| Quasi-stacked 2 | 4.5-5.0 | ~135-150 | Intermediate [34] |
| Quasi-stacked 3 | 5.0-5.5 | ~150-165 | Intermediate [34] |
| Quasi-stacked 4 | 5.5-6.0 | ~165-180 | Low [34] |
The tautomeric forms of flavin adenine dinucleotide trianion primarily involve the isoalloxazine ring system, which can exist in multiple tautomeric states depending on the protonation state and environmental conditions [16]. The isoalloxazine ring contains multiple nitrogen atoms and carbonyl groups that can participate in tautomeric equilibria [16]. The most significant tautomeric variations occur at the N1 and N5 positions of the isoalloxazine ring [16].
In the fully oxidized form, the isoalloxazine ring exists predominantly in the quinone tautomeric form, with the nitrogen atoms in their oxidized states [16]. Upon reduction, the molecule can adopt semiquinone or hydroquinone tautomeric forms, involving protonation at the N1 and N5 positions [16]. These tautomeric changes are accompanied by significant alterations in the electronic structure and spectroscopic properties of the molecule [16].
The pyrimidine portion of the isoalloxazine ring can undergo keto-enol tautomerism, particularly involving the carbonyl groups at positions 2 and 4 [16]. The equilibrium between these tautomeric forms is influenced by pH, temperature, and the local protein environment when the molecule is bound to enzymes [16]. Computational studies using density functional theory at the B3LYP/6-31G(d,p) level have been employed to optimize candidate structures for different tautomeric forms [5].
The adenine moiety can also exhibit minor tautomeric variations, particularly involving the amino group at the 6-position [16]. However, these tautomeric changes are less significant compared to those occurring in the isoalloxazine ring system [16]. The overall tautomeric state of the molecule influences its binding affinity to proteins and its redox properties [16].
The phosphate group deprotonation in flavin adenine dinucleotide trianion follows a sequential pattern characteristic of polyprotic phosphoric acid derivatives [33]. The three phosphate groups present in the molecule each possess multiple ionizable hydroxyl groups that can undergo deprotonation depending on the solution pH [33]. The deprotonation process results in the formation of the trianion species that predominates at physiological pH [1].
The first deprotonation occurs at approximately pKa 2.1, involving one of the phosphate hydroxyl groups in the pyrophosphate bridge [33]. This initial deprotonation is relatively facile due to the acidic nature of phosphoric acid derivatives [33]. The second deprotonation takes place at approximately pKa 7.2, affecting another phosphate hydroxyl group and resulting in a dianion species [33]. The third deprotonation occurs at approximately pKa 12.3, completing the formation of the trianion under strongly basic conditions [33].
At physiological pH (approximately 7.4), the molecule exists predominantly as a mixture of dianion and trianion forms, with the trianion being the major species [1]. The negative charges are distributed across the three phosphate groups, creating regions of high electron density that are important for protein recognition and binding [32]. The pyrophosphate moiety, in particular, serves as a critical binding determinant for many flavoprotein enzymes [32].
The charge distribution resulting from phosphate deprotonation significantly influences the conformational preferences of the molecule [5]. The negative charges can interact intramolecularly with positively charged regions of the molecule or intermolecularly with positively charged amino acid residues in protein binding sites [32]. Electrostatic repulsion between the negatively charged phosphate groups also contributes to conformational strain that can be relieved through protein binding [32].
| Deprotonation Site | Estimated pKa | Charge Contribution | Notes |
|---|---|---|---|
| Phosphate Group 1 (First) | ~2.1 | -1 | First phosphate deprotonation [33] |
| Phosphate Group 2 (Second) | ~7.2 | -1 | Second phosphate deprotonation [33] |
| Phosphate Group 3 (Third) | ~12.3 | -1 | Third phosphate deprotonation [33] |
| Imide Nitrogen (N3) | ~9-10 | 0 (neutral at physiol. pH) | Imide nitrogen can deprotonate [20] |
| Overall Trianion Formation | Physiological pH | -3 (total) | Predominant form at pH 7.4 [1] |
The imide nitrogen deprotonation in flavin adenine dinucleotide trianion involves the N3 position of the isoalloxazine ring system, which can undergo deprotonation under specific conditions [20]. Unlike typical imide compounds that do not exhibit acidic properties under mild conditions, the imide nitrogen in flavin adenine dinucleotide can be deprotonated when the negative charges of the phosphate moieties are neutralized by coordinating divalent metals or interaction with positively charged protein residues [20].
The pKa value for imide nitrogen deprotonation is estimated to be in the range of 9-10, making it accessible under moderately basic conditions [20]. This deprotonation is facilitated by the electron-withdrawing effects of the adjacent carbonyl groups in the isoalloxazine ring system [20]. The resulting deprotonated imide nitrogen contributes additional negative charge to the molecule, though this deprotonation is not typically observed at physiological pH in the absence of specific protein interactions [20].
Protein crystallographic studies have revealed instances where the imide nitrogen appears to be deprotonated in protein-bound flavin adenine dinucleotide complexes [20]. This deprotonation is often accompanied by coordination with divalent metal ions such as magnesium or calcium, which help stabilize the negative charge [20]. The deprotonated imide nitrogen can also form hydrogen bonds with positively charged amino acid residues such as arginine or lysine [20].
Flavin adenine dinucleotide trianion exists in multiple redox states that are fundamental to its biochemical function as an electron carrier. The redox behavior of this compound involves reversible electron transfer reactions that are pH-dependent and thermodynamically characterized by specific reduction potentials [1] [2] [3].
The flavin adenine dinucleotide trianion system exhibits three primary oxidation states that correspond to different degrees of electron occupancy in the isoalloxazine ring system. The fully oxidized quinone form represents the native state of flavin adenine dinucleotide trianion under aerobic conditions [2] [3]. This oxidized state is characterized by the intact aromatic conjugation of the isoalloxazine moiety and serves as the electron-accepting form in enzymatic reactions.
The semiquinone intermediate state occurs upon single-electron reduction of the quinone form. This radical species can exist in two protonation states: the neutral semiquinone and the anionic semiquinone radical [3] [4]. The neutral semiquinone form is stabilized through protonation at the nitrogen-5 position, while the anionic form lacks this protonation. The semiquinone states are relatively unstable in aqueous solution and can disproportionate to form quinone and hydroquinone forms [3].
The fully reduced hydroquinone state results from two-electron reduction of the quinone form. This reduced state exhibits minimal aromatic character in the central pyrazine ring of the isoalloxazine system [3] [5]. The hydroquinone form readily undergoes reoxidation upon exposure to molecular oxygen, making it the reactive species in many flavoenzyme-catalyzed reactions [3].
The ultraviolet-visible absorption spectrum of flavin adenine dinucleotide trianion exhibits characteristic features that are dependent on its redox state. The fully oxidized form displays two prominent absorption bands in aqueous solution [3] [9]. The primary visible absorption band occurs at 450 nanometers with a molar extinction coefficient of approximately 11,000 M⁻¹ cm⁻¹, corresponding to the S₀→S₁ electronic transition of the isoalloxazine chromophore [3] [9]. A secondary absorption band is observed at 375 nanometers with similar extinction coefficient, attributed to the S₀→S₂ transition [3] [9].
The neutral semiquinone radical form exhibits a distinctive absorption maximum at 580 nanometers with a significantly lower extinction coefficient of approximately 4,000 M⁻¹ cm⁻¹ [10]. This absorption band extends into the red region of the visible spectrum, giving the radical form its characteristic blue coloration. Additional weaker absorption features are observed at 475 and 384 nanometers for this species [10].
The anionic semiquinone radical displays different spectral characteristics, with its primary absorption at 380 nanometers and an extinction coefficient of 16,000 M⁻¹ cm⁻¹ [3]. This form also shows a sharp peak at 400 nanometers and a broader, weaker absorption around 490 nanometers [3].
The fully reduced hydroquinone form exhibits markedly different absorption properties, with its principal absorption maximum shifted to 250 nanometers [3]. This blue-shift reflects the loss of extended conjugation in the reduced isoalloxazine ring system. Additional shoulders are observed around 280 and 400 nanometers in the reduced form [3].
| Redox State | Absorption Maximum (nm) | Extinction Coefficient (M⁻¹ cm⁻¹) | Assignment | Reference |
|---|---|---|---|---|
| Oxidized flavin adenine dinucleotide | 375 | 11,000 | S₀→S₂ transition | PMC4643184 |
| Oxidized flavin adenine dinucleotide | 450 | 11,000 | S₀→S₁ transition | PMC4643184 |
| Neutral semiquinone (FADH- ) | 580 | 4,000 | Neutral radical | PubMed 6087879 |
| Anionic semiquinone (FAD- ⁻) | 380 | 16,000 | Anionic radical | PMC4643184 |
| Fully reduced (FADH₂) | 250 | N/A | Hydroquinone form | PMC4643184 |
The fluorescence properties of flavin adenine dinucleotide trianion are strongly dependent on its redox state and molecular environment. The oxidized form in aqueous solution exhibits fluorescence emission with a maximum at approximately 530-540 nanometers when excited at 450-460 nanometers [11] [12]. The fluorescence quantum yield is relatively low, approximately 0.1 relative to riboflavin, due to intramolecular electron transfer quenching between the isoalloxazine and adenine moieties in the stacked conformation [12] [13].
In protein environments, the fluorescence emission maximum of oxidized flavin adenine dinucleotide is typically blue-shifted to approximately 515 nanometers [11]. This shift reflects the influence of the protein microenvironment on the excited-state properties of the flavin chromophore. The fluorescence intensity in proteins can be significantly enhanced compared to free solution due to restrictions on intramolecular quenching processes [4] [11].
The semiquinone radical forms exhibit very weak fluorescence properties. The neutral semiquinone displays emission at 700-715 nanometers when excited at 580 nanometers [4]. The anionic semiquinone radical shows emission at 513 nanometers upon 420-nanometer excitation, but with very low quantum yield [4]. These emission characteristics reflect the unique electronic structure of the radical intermediates.
The fully reduced hydroquinone form is essentially non-fluorescent under normal conditions [11] [12]. This absence of fluorescence is attributed to the altered electronic structure of the reduced isoalloxazine ring, which lacks the necessary excited-state properties for efficient photon emission [11].
The fluorescence lifetime of oxidized flavin adenine dinucleotide in solution typically ranges from 2.3 to 2.8 nanoseconds, depending on solvent conditions [12] [14]. In cellular environments, the fluorescence lifetime can be significantly shorter due to interactions with binding proteins and other quenching mechanisms [14] [15].
| Form | Emission Maximum (nm) | Excitation Wavelength (nm) | Quantum Yield | Reference |
|---|---|---|---|---|
| Oxidized flavin adenine dinucleotide (solution) | 530-540 | 450-460 | Low (~0.1 relative to riboflavin) | PMC7312830 |
| Oxidized flavin adenine dinucleotide (protein) | ~515 | 450-460 | Variable | PMC7312830 |
| Neutral semiquinone | 700-715 | 580 | Very low | PMC2637805 |
| Anionic semiquinone | 513 | 420 | Very low | PMC2637805 |
| Fully reduced FADH₂ | Non-fluorescent | N/A | 0 | Multiple sources |
The solubility characteristics of flavin adenine dinucleotide trianion in aqueous systems are crucial for its biological function and practical applications. In phosphate-buffered saline at pH 7.2, the sodium salt form exhibits a solubility of approximately 10 milligrams per milliliter [16]. In pure water, higher solubilities of up to 50 milligrams per milliliter have been reported for the disodium salt hydrate form [17] [18]. The enhanced solubility in water compared to physiological buffers may be attributed to the absence of competing ions and the specific hydration characteristics of the compound.
The solubility in organic solvents is significantly limited. In dimethyl sulfoxide, flavin adenine dinucleotide disodium salt shows a solubility of approximately 0.1 milligrams per milliliter [16]. This low organic solvent solubility reflects the highly polar nature of the molecule due to its multiple phosphate groups and hydroxyl substituents [19].
Under physiological conditions, the stability of flavin adenine dinucleotide trianion is influenced by several factors including pH, temperature, and the presence of hydrolytic enzymes. The compound demonstrates reasonable stability across a wide pH range from 3.5 to 9.0, with optimal stability observed in the physiological pH range of 6.0 to 8.0 [20] [21]. At pH values below 4 and above 9, hydrolytic degradation becomes significant, with the rate of hydrolysis being particularly rapid under alkaline conditions [21].
Temperature effects on stability are pronounced, with the compound requiring storage at reduced temperatures between -20°C and 4°C for long-term stability [17] [18] [22]. At physiological temperatures (37°C), degradation processes become more significant, particularly in the presence of phosphatases and other hydrolytic enzymes [23] [21].
The hydrolysis of flavin adenine dinucleotide trianion under physiological conditions occurs through enzymatic pathways involving ecto-5′-nucleotidase CD73 and alkaline phosphatase [23]. CD73 catalyzes the hydrolysis of flavin adenine dinucleotide to flavin mononucleotide and adenosine, while alkaline phosphatase further hydrolyzes flavin mononucleotide to riboflavin [23]. The kinetic parameters for these reactions have been characterized, with Km values of 2.89 ± 0.43 μM for flavin adenine dinucleotide hydrolysis by CD73 [23].
In aqueous solution, endogenous flavin adenine dinucleotide shows better stability than exogenously added compound, suggesting that binding to proteins or other cellular components provides protection against degradation [24]. The presence of EDTA has been shown to inhibit enzymatic degradation, presumably through chelation of metal cofactors required by hydrolytic enzymes [24].
| Parameter | Value | Notes | Reference |
|---|---|---|---|
| Aqueous solubility (PBS pH 7.2) | ~10 mg/ml | Not recommended >1 day storage | Cayman Chemical |
| Water solubility | 50 mg/ml | Clear solution | Sigma-Aldrich |
| DMSO solubility | ~0.1 mg/ml | Limited solubility | Cayman Chemical |
| Storage temperature | -20°C to 4°C | For long-term storage | Multiple suppliers |
| pH stability range | 3.5-9.0 | Flavin adenine dinucleotide-glucose dehydrogenase enzyme stable | PubMed 25022525 |
| Hydrolysis rate (pH 4-7) | Slow | Stable range | PMC3790006 |
| Hydrolysis rate (pH 9) | Fast (maximum) | Alkaline hydrolysis | PMC3790006 |